molecular formula C8H5N3O4 B182158 5-Nitroquinazoline-2,4(1H,3H)-dione CAS No. 174565-65-2

5-Nitroquinazoline-2,4(1H,3H)-dione

Cat. No. B182158
M. Wt: 207.14 g/mol
InChI Key: UHAHRTQKXUKYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .


Synthesis Analysis

The synthesis of quinazolines has been achieved under transition metal-catalyzed conditions . For instance, the reaction of N-phenylbenzamidines with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one in the presence of a catalytic amount of CuBr in K2CO3 and benzene at 80°C for 1 hour gave quinazolines in 46%–77% yields .


Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .


Chemical Reactions Analysis

Quinazolines have been synthesized through various transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .


Physical And Chemical Properties Analysis

Quinazoline is a yellow-colored compound, usually found in crystalline form .

Scientific Research Applications

Structural Characterization and Synthesis

  • Synthesis and Characterization: 5-Nitroquinazoline-2,4(1H,3H)-dione and its derivatives have been synthesized using various methods. The structural characterization of these compounds includes techniques like X-ray diffraction, IR, 1D-NMR, and 2D-NMR spectroscopy. These studies are crucial for understanding the molecular structure and properties of these compounds (Kesternich et al., 2013).

Chemical Reactions and Derivatives

  • Chemical Transformations: The compound has been used as a precursor for various chemical reactions, leading to the synthesis of different derivatives. These derivatives have potential applications in pharmaceuticals and other areas of chemistry (Aziane et al., 2002).

Luminescent Properties

  • Luminescence Studies: The luminescent properties of 5-Nitroquinazoline-2,4(1H,3H)-dione derivatives have been explored. These studies are significant for potential applications in materials science, particularly in the development of new luminescent materials (Farouk et al., 2011).

Potential Medicinal Applications

  • Pharmacological Properties: Although detailed information on drug use and dosage is excluded as per the request, it's noteworthy that the derivatives of 5-Nitroquinazoline-2,4(1H,3H)-dione have attracted interest due to their pharmacological properties. These compounds have been the subject of research for their potential medicinal applications (Farouk et al., 2013).

Crystal Structure Analysis

  • Crystallography: Detailed crystallographic analysis of related compounds provides insights into their molecular geometry, which is vital for understanding their reactivity and potential applications in various fields (Candan et al., 2001).

Green Chemistry Approaches

  • Sustainable Synthesis Methods: Research has been conducted on developing efficient, sustainable methods for synthesizing derivatives of 5-Nitroquinazoline-2,4(1H,3H)-dione. These methods align with the principles of green chemistry, emphasizing the reduction of hazardous substances and the efficient use of resources (Patil et al., 2008).

Future Directions

Quinazolines and quinazolinones have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities . This suggests that they may continue to be a significant area of research in medicinal chemistry, with potential for the development of novel therapeutic agents .

properties

IUPAC Name

5-nitro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAHRTQKXUKYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599001
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinazoline-2,4(1H,3H)-dione

CAS RN

174565-65-2
Record name 5-Nitroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-6-nitro-benzoic acid (60 g, 329 mmol) and urea (257.3 g, 4285 mmol) in acetic acid (1.65 lit.) was heated to reflux for 24 h. The acetic acid was evaporated under reduced pressure and the residue obtained was diluted with water (2.5 lit). The solid product separated out was filtered and washed with water. The product was collected and dried in an air oven to give 44 g of the product as a yellow solid; 1H NMR (δ ppm, DMSO-d6, 300 MHz): 11.58 (br. s, 1H); 11.55 (br.s, 1H); 7.76 (t, J=8.4, 1H); 7.41 (d, J=7.8, 1H); 7.32 (d, J=8.4, 1H).
Quantity
60 g
Type
reactant
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257.3 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Aziane, M Soukri, A El Hakmaoui… - Journal of …, 2002 - Wiley Online Library
3‐Nitrophthalic acid 1 was converted selectively to the two regioisomeric monoesters 2 and 3, which were subsequently transformed via Curtius rearrangement to the corresponding 5‐ …
Number of citations: 21 onlinelibrary.wiley.com
M Farouk, SA Alrokayan, A Imran, KM Abu-Salah… - Chemical Papers, 2013 - Springer
3-Substituted quinazoline-2,4(1H,3H)-dione and 2,3-di-substituted quinazolineone derivatives attract considerable interest due to their pharmacological properties. In this paper, we …
Number of citations: 6 link.springer.com
M Farouk, SA Alrokayan, A Imran, KM Abu-Salah - Chemical Papers, 2012 - Springer
3-Nitro-N-(phenylsulphonyloxy)phthalimide (IIIa) and N-(phenylsulphonyloxy)phthalimide (IIIb) were synthesised as key intermediates in good yield. Their structures were confirmed by …
Number of citations: 4 link.springer.com

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